molecular formula C7H9N3O3 B1587673 6-Methoxy-N-methyl-3-nitropyridin-2-amine CAS No. 94166-58-2

6-Methoxy-N-methyl-3-nitropyridin-2-amine

Cat. No. B1587673
CAS RN: 94166-58-2
M. Wt: 183.16 g/mol
InChI Key: RSFNGZVULJTWHW-UHFFFAOYSA-N
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Description

6-Methoxy-N-methyl-3-nitropyridin-2-amine, also known as 2-Amino-3-nitro-6-methoxypyridine, is a chemical compound with the molecular formula C6H7N3O3 . It has an average mass of 169.138 Da and a monoisotopic mass of 169.048737 Da . This compound is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 6-Methoxy-N-methyl-3-nitropyridin-2-amine involves the reaction of 6-Methoxy-3-nitropyridine (154 mg, 1 mmol) and O-methylhydroxylamine (71 mg, 1.5 mmol) dissolved in DMSO (2 ml). The resulting solution is added dropwise to a DMSO solution (3 ml) containing potassium tert-butoxide (336 mg, 3 mmol) and zinc (II) chloride (136 mg, 1 mmol) at 25° C .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-N-methyl-3-nitropyridin-2-amine consists of 12 heavy atoms, 6 of which are aromatic . The structure also includes 2 rotatable bonds .


Physical And Chemical Properties Analysis

6-Methoxy-N-methyl-3-nitropyridin-2-amine has a high gastrointestinal absorption and is not a substrate for P-glycoprotein . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 2.25 mg/ml or 0.0133 mol/l .

Scientific Research Applications

Synthesis and Characterization

Reaction Kinetics and Mechanisms

Studies have also explored the reaction kinetics and mechanisms involving nitropyridine derivatives. E. Kalatzis and P. Papadopoulos (1981) investigated the kinetics of the nitrosation of secondary and the diazotisation of primary β-aminopyridines, including 3-amino-6-methoxy-pyridine, providing insights into the reaction rates and mechanisms in acidic conditions (Kalatzis & Papadopoulos, 1981).

Catalytic Applications

The compound has been utilized in catalytic applications, such as in the reduction of nitrobenzene. M. Bartolinp et al. (2007) described the catalytic reduction of nitrobenzene using rhodium(I) complexes with various amines, including methyl and dimethyl pyridine ligands, highlighting the influence of the amine ligands on the reaction outcome (Bartolinp et al., 2007).

Nucleophilic Amination

Selective vicarious nucleophilic amination of nitropyridines has been performed to obtain substituted amino pyridines. J. Bakke et al. (2001) demonstrated the amination of 3-nitropyridine compounds to produce 3- or 4-substituted-2-amino-5-nitropyridines, employing reagents such as hydroxylamine and 4-amino-1,2,4-triazole, achieving moderate to good yields (Bakke, Svensen, & Trevisan, 2001).

Safety And Hazards

6-Methoxy-N-methyl-3-nitropyridin-2-amine is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation and serious eye damage .

Future Directions

While specific future directions for the research and application of 6-Methoxy-N-methyl-3-nitropyridin-2-amine are not available, the compound’s use as an intermediate in organic synthesis suggests potential applications in the development of new pharmaceuticals and other chemical products .

properties

IUPAC Name

6-methoxy-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-8-7-5(10(11)12)3-4-6(9-7)13-2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFNGZVULJTWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90240913
Record name 6-Methoxy-N-methyl-3-nitropyridin-2-amine
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-N-methyl-3-nitropyridin-2-amine

CAS RN

94166-58-2
Record name 6-Methoxy-N-methyl-3-nitro-2-pyridinamine
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Record name 6-Methoxy-N-methyl-3-nitropyridin-2-amine
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Record name 6-Methoxy-N-methyl-3-nitropyridin-2-amine
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Record name 6-methoxy-N-methyl-3-nitropyridin-2-amine
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Synthesis routes and methods I

Procedure details

19 ml of a 28% methanolic solution of sodium methoxide were added dropwise to a solution of 6.00 g of 6-chloro-2-methylamino-3-nitropyridine (prepared as described in Preparation 66) in 120 ml of methanol at room temperature, and the resulting mixture was stirred at room temperature for 3 hours. At the end of this time, the reaction mixture was poured into water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was crystallized by trituration with ethanol, to give 5.34 g of the title compound, melting at 152°-153° C.
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Synthesis routes and methods II

Procedure details

Prepared analogously to example 154a from 2-chloro-6-methoxy-3-nitropyridine and 2 N methylamine (solution in THF) in THF
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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